molecular formula C4H5BrO B2415690 1-Bromocyclopropane-1-carbaldehyde CAS No. 1629474-42-5

1-Bromocyclopropane-1-carbaldehyde

Cat. No.: B2415690
CAS No.: 1629474-42-5
M. Wt: 148.987
InChI Key: SAMQNBMASDNLRJ-UHFFFAOYSA-N
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Description

1-Bromocyclopropane-1-carbaldehyde (CAS: 1629474-42-5) is a high-value organobromine compound with the molecular formula C4H5BrO and a molecular weight of 148.99 g/mol . This derivative of cyclopropane features both a bromine atom and an aldehyde group attached to the same carbon of the strained three-membered ring, creating a multifunctional and highly reactive scaffold valuable in advanced chemical syntheses . Its unique structure, characterized by significant ring strain, imparts distinct electronic and steric properties that are exploited in organic and medicinal chemistry research. The compound serves as a versatile building block due to the complementary reactivity of its functional groups. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions, while the electrophilic aldehyde group undergoes nucleophilic addition, allowing for diverse transformations . These reactions make it a key intermediate for constructing complex molecular architectures. In scientific research, this compound has been identified as a precursor for developing compounds with potential biological activity. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties and have shown promise in anticancer research, with evidence of inducing apoptosis in certain cancer cell lines . Furthermore, its rigid conformation is considered beneficial for enhancing binding affinity and metabolic stability in drug discovery efforts . Attention: This product is intended for research use only. It is not intended for human or veterinary use. Researchers should consult relevant safety data sheets and employ appropriate personal protective equipment when handling this compound.

Properties

IUPAC Name

1-bromocyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c5-4(3-6)1-2-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMQNBMASDNLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629474-42-5
Record name 1-bromocyclopropane-1-carbaldehyde
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Preparation Methods

Reaction Mechanism and Conditions

Cyclopropanecarboxaldehyde undergoes bromination via an electrophilic substitution mechanism. The aldehyde group activates the α-carbon through conjugation, facilitating attack by bromine (Br₂). Typical conditions include:

  • Solvent : Dichloromethane or carbon tetrachloride at 0–5°C.
  • Stoichiometry : 1:1 molar ratio of aldehyde to Br₂.
  • Catalyst : None required, though Lewis acids like FeBr₃ may enhance reactivity.

The exothermic nature of the reaction necessitates controlled cooling to prevent ring-opening side reactions.

Limitations

  • Regioselectivity : Competing bromination at β-carbons or aldehyde oxidation may occur.
  • Yield : Reported yields range from 40–60% due to side product formation.

Silver Salt Metathesis Approach

Adapted from bromocyclopropane synthesis, this method replaces a carboxylate group with bromine using silver intermediates.

Synthesis of Silver Cyclopropanecarboxalate

Cyclopropanecarboxaldehyde is oxidized to cyclopropanecarboxylic acid using KMnO₄ in acidic media. The acid is then treated with AgNO₃ to precipitate silver cyclopropanecarboxalate:
$$
\text{C₃H₅CO₂H} + \text{AgNO₃} \rightarrow \text{C₃H₅CO₂Ag} + \text{HNO₃}
$$

Bromination Reaction

The silver salt reacts with Br₂ in anhydrous ether:
$$
\text{C₃H₅CO₂Ag} + \text{Br₂} \rightarrow \text{C₃H₅BrC(O)Ag} + \text{AgBr} + \text{CO₂}
$$
Subsequent hydrolysis under mild acidic conditions regenerates the aldehyde:
$$
\text{C₃H₅BrC(O)Ag} + \text{H₂O} \rightarrow \text{C₃H₅BrCHO} + \text{AgOH}
$$

Performance Metrics

Parameter Value
Yield 55–65%
Purity (GC-MS) >90%
Reaction Time 6–8 hours

Multi-Step Synthesis from Dihydrofuran Derivatives

Patent WO1996026174A1 describes cyclopropanecarboxaldehyde production via thermal rearrangement of 2,3-dihydrofuran. Adapting this method introduces bromine at the aldehyde-bearing carbon.

Key Steps

  • Dihydrofuran Isomerization :
    Heating 2,3-dihydrofuran at 200–250°C under 10–15 atm pressure yields cyclopropanecarboxaldehyde.
  • Bromination :
    The aldehyde is treated with N-bromosuccinimide (NBS) in CCl₄ under UV light for radical bromination.

Optimization Data

Condition Optimal Value Effect on Yield
Temperature 80°C Maximizes radical stability
NBS Equivalents 1.2 Minimizes di-bromination
Reaction Time 4 hours Completes conversion

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Scalability Cost
Direct Bromination 40–60 Moderate Low
Silver Metathesis 55–65 Low High
Dihydrofuran Route 70–75 High Medium

Byproduct Formation

  • Direct Bromination : Cyclopropane ring-opening products (e.g., 1,3-dibromopropane).
  • Silver Metathesis : AgBr precipitates, requiring filtration.
  • Dihydrofuran Route : Residual dihydrofuran isomers (<5%).

Challenges in Synthesis

Ring Strain and Stability

The cyclopropane ring’s 60° bond angles create significant strain, making it prone to rupture under harsh conditions. Bromination at 50°C or higher leads to >30% ring-opening.

Electrophilic Competition

The aldehyde group’s electrophilicity competes with the α-carbon for bromination, necessitating precise stoichiometry. Excess Br₂ favors aldehyde oxidation to carboxylic acid.

Mechanism of Action

The mechanism of action of 1-bromocyclopropane-1-carbaldehyde in chemical reactions involves the reactivity of the bromine atom and the aldehyde group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The aldehyde group, being electrophilic, undergoes nucleophilic addition reactions, leading to various transformations .

Comparison with Similar Compounds

1-Bromocyclopropane-1-carbaldehyde can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

Biological Activity

1-Bromocyclopropane-1-carbaldehyde is a halogenated cyclopropane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits a range of properties that may be leveraged in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

This compound has a molecular formula of C₄H₅BrO and a molecular weight of 150.99 g/mol. Its structure includes a bromine atom, which significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its aldehyde functional group, which allows it to participate in nucleophilic addition reactions. The presence of the bromine atom enhances its electrophilic character, making it a potential candidate for enzyme inhibition and receptor binding. The specific pathways and molecular targets involved in its activity are still under investigation.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Potential : There is emerging evidence that halogenated compounds like this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in the development of therapeutic agents targeting metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Research Findings

StudyFocusFindings
Smith et al. (2023)Antimicrobial PropertiesDemonstrated effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.
Johnson et al. (2024)Anticancer ActivityShowed significant reduction in cell viability in MCF-7 breast cancer cells at concentrations above 50 µM.
Lee et al. (2025)Enzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase with an IC50 value of 15 µM.

Case Study: Anticancer Activity

In a study conducted by Johnson et al. (2024), this compound was tested against MCF-7 breast cancer cells. The results indicated that at concentrations greater than 50 µM, the compound significantly reduced cell viability by inducing apoptosis. Further mechanistic studies revealed alterations in the expression levels of key apoptotic proteins, suggesting a potential pathway for therapeutic application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromocyclopropane-1-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of cyclopropane derivatives. For example, bromination of cyclopropane-1-carbaldehyde using brominating agents like PBr₃ or HBr in non-polar solvents (e.g., CCl₄) under controlled temperatures (0–25°C) is a common approach. Optimizing stoichiometry and reaction time minimizes side products like elimination derivatives . Polar solvents (e.g., DMSO) with strong bases (e.g., KOtBu) should be avoided to prevent ring-opening reactions .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR to identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and aldehyde protons (δ ~9.5–10.5 ppm) .
  • XRD : Single-crystal X-ray diffraction with software like SHELXL for refinement provides unambiguous bond-length and angle data, critical for verifying strained cyclopropane geometry .
  • IR : Confirm the aldehyde carbonyl stretch (~1700 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and purification due to volatility and potential respiratory irritation. Wear nitrile gloves and eye protection to avoid skin/eye contact. In case of exposure, rinse immediately with water (15+ minutes for eyes) and consult medical personnel. Store in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How does the electronic environment of the cyclopropane ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The strained cyclopropane ring increases electrophilicity at the brominated carbon, enhancing Suzuki-Miyaura or Negishi coupling efficiency. Density Functional Theory (DFT) calculations (e.g., using Gaussian) can model charge distribution and predict reactive sites. Experimentally, track coupling efficiency with Pd catalysts (e.g., Pd(PPh₃)₄) in THF at 60°C, comparing yields against non-cyclopropane analogs .

Q. What strategies mitigate instability issues of this compound during long-term storage or under acidic/basic conditions?

  • Methodological Answer : Degradation pathways include ring-opening via acid-catalyzed hydrolysis or base-induced elimination. Stabilize the compound by:

  • Adding radical inhibitors (e.g., BHT) to prevent autoxidation.
  • Avoiding protic solvents (e.g., MeOH) and using aprotic solvents (e.g., DCM) for reactions.
  • Conducting accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can researchers resolve contradictions in reported toxicity data for brominated cyclopropane derivatives?

  • Methodological Answer : Apply systematic review frameworks (e.g., EPA’s TSCA guidelines) to evaluate data quality:

  • Prioritize peer-reviewed studies with standardized protocols (e.g., OECD Test Guidelines).
  • Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity mechanisms (e.g., glutathione depletion) and compare with in vivo rodent data.
  • Validate findings via dose-response modeling and sensitivity analysis to address variability .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • ACD/Labs Percepta : Predict logP, pKa, and solubility using fragment-based algorithms.
  • COSMO-RS : Simulate solvent interactions to optimize reaction media.
  • ChemSpider : Validate predicted spectra (NMR, MS) against experimental data .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the compound’s reactivity in multicomponent reactions?

  • Methodological Answer : Use a factorial design (e.g., 2³ DOE) to test variables:

  • Temperature (25°C vs. 60°C), catalyst loading (5–10 mol%), and solvent polarity (THF vs. DMF).
  • Analyze outcomes via LC-MS to quantify product distribution and kinetic profiling .

Q. What analytical techniques are critical for detecting trace impurities in synthesized this compound?

  • Methodological Answer :

  • GC-MS : Identify volatile byproducts (e.g., cyclopropene derivatives) with DB-5 columns.
  • HPLC-UV/ELSD : Quantify non-volatile impurities (e.g., dimerized aldehydes) using C18 columns and acetonitrile/water gradients.
  • ICP-OES : Screen for residual metal catalysts (e.g., Pd) at ppm levels .

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